![molecular formula C19H17N5O2S B2682733 3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide CAS No. 1286706-23-7](/img/structure/B2682733.png)
3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H14N6. It has a molecular weight of 266.30 g/mol . The compound is also known by other names such as Maybridge1_006172, HMS559A12, CCG-45751, and SR-01000635501-1 .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C14H14N6/c1-19(2)10-15-12-8-9-13-16-17-14(20(13)18-12)11-6-4-3-5-7-11/h3-10H,1-2H3 . The Canonical SMILES string is CN©C=NC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 . These strings provide a textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.30 g/mol. It has an XLogP3-AA value of 1.4, which is a measure of its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 3 rotatable bonds. Its exact mass and monoisotopic mass are both 266.12799447 g/mol. The compound has a topological polar surface area of 58.7 Ų. It has 20 heavy atoms. The compound has a complexity of 339 .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Compounds synthesized from related structures have demonstrated significant antibacterial and antifungal activities. For instance, derivatives have been synthesized and tested against organisms like E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) using diffusion methods. These compounds showed promising antimicrobial properties, which suggests their potential application in developing new antimicrobial agents (Hassan, 2013).
Antitumor Activity
Another area of application is in antitumor research, where derivatives have been synthesized and evaluated for cytotoxic activity against cancer cell lines, such as PC-3 prostate cancer and A-549 lung cancer cells. Certain compounds displayed potent antitumor activities and were able to induce apoptosis in cancer cells through mechanisms like cell cycle arrest, showcasing their potential as leads for developing new anticancer drugs (Fares et al., 2014).
Anti-HIV and Anticancer Properties
Research on similar sulfonamide compounds has revealed moderate to high anti-HIV activity and moderate anticancer effects. These findings indicate the possible use of these derivatives in creating therapies targeting HIV and certain cancers, offering a path toward novel treatment options (Brzozowski, 1998).
Zukünftige Richtungen
The future directions for research on “3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in various therapeutic areas . Additionally, more research could be done to elucidate the synthesis process and chemical reactions involving this compound.
Wirkmechanismus
Target of action
Compounds with a triazolo[4,3-b]pyridazine core have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . Therefore, the targets of “3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide” could potentially include a variety of enzymes and receptors involved in these biological processes.
Mode of action
Compounds with a triazolo[4,3-b]pyridazine core are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors.
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities associated with triazolo[4,3-b]pyridazine compounds, it’s likely that multiple pathways are involved .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related compounds .
Result of action
Based on the activities of related compounds, it could potentially have effects such as inhibiting the growth of cancer cells, killing or inhibiting the growth of microbes, reducing inflammation, and more .
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13-8-9-16(12-14(13)2)27(25,26)23-17-10-11-18-20-21-19(24(18)22-17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZVPZKPFMANOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2682653.png)
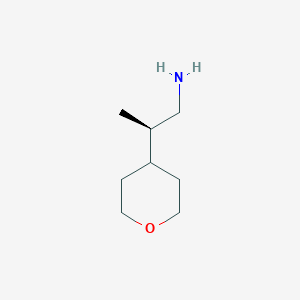
![(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682655.png)
![[5-Amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2682657.png)
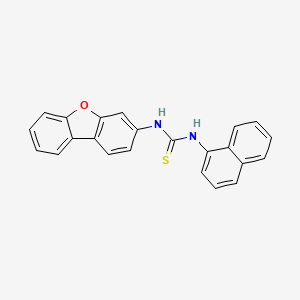
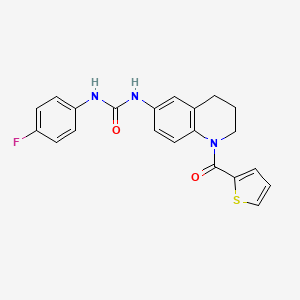
![5-Methyl-3-(2-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-4-carboxamide](/img/structure/B2682663.png)
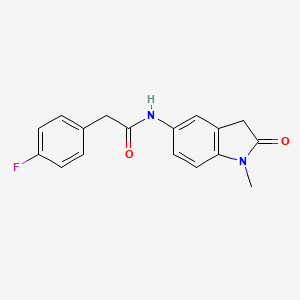
![2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide](/img/structure/B2682667.png)
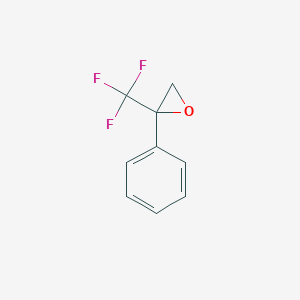
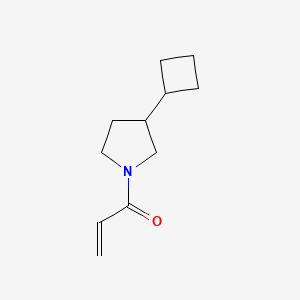
![2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682673.png)